molecular formula C15H17NO3 B2369610 2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE CAS No. 1428367-67-2

2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE

Cat. No.: B2369610
CAS No.: 1428367-67-2
M. Wt: 259.305
InChI Key: XBOZABHPNXEJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE is an organic compound that features a benzamide core with an ethoxy group and a furan ring attached to it

Scientific Research Applications

2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The benzamide core can be reduced to form amines or other reduced products.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted benzamides with different functional groups.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The benzamide core can interact with enzymes or receptors, while the furan ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide
  • 2-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE

Uniqueness

This compound is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both the ethoxy group and the furan ring can enhance its reactivity and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

2-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-19-14-6-4-3-5-13(14)15(17)16-9-7-12-8-10-18-11-12/h3-6,8,10-11H,2,7,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOZABHPNXEJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.